molecular formula C34H38N4O3 B3439442 N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE

N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE

Cat. No.: B3439442
M. Wt: 550.7 g/mol
InChI Key: KIBSUFXQDLKWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2,6-dimethylphenyl isocyanate, which is then reacted with cyclohexylamine to form the corresponding urea derivative. This intermediate is further reacted with 4-acetamidobenzoic acid and 1H-indole-3-ethylamine under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are commonly employed to purify the final product. The use of catalysts and controlled temperature and pressure conditions can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound may be used to study protein-ligand interactions, enzyme inhibition, and receptor binding. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes.

Medicine: In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving inflammation or cancer.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

  • N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE shares structural similarities with other compounds containing indole, acetamido, and carbamoyl groups.
  • Examples include this compound derivatives and analogs.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O3/c1-23-10-9-11-24(2)31(23)37-33(41)34(19-7-4-8-20-34)38(21-18-27-22-35-30-13-6-5-12-29(27)30)32(40)26-14-16-28(17-15-26)36-25(3)39/h5-6,9-17,22,35H,4,7-8,18-21H2,1-3H3,(H,36,39)(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBSUFXQDLKWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CCC3=CNC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE
Reactant of Route 5
N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]BENZAMIDE

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